(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
The compound “(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a benzofuran derivative featuring a methanesulfonate ester group at the 6-position, a 3,4-dimethoxybenzylidene substituent at the 2-position, and a methyl group at the 7-position. Its Z-configuration is critical for maintaining the planar geometry of the benzofuran core, which influences intermolecular interactions such as hydrogen bonding and π-π stacking . The methanesulfonate group enhances solubility in polar solvents and may modulate biological activity by introducing a strong electron-withdrawing effect.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-11-14(26-27(4,21)22)8-6-13-18(20)17(25-19(11)13)10-12-5-7-15(23-2)16(9-12)24-3/h5-10H,1-4H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWOXCFDPQPICB-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C19H19O5S
- Molecular Weight : 365.42 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that compounds structurally similar to (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases, leading to increased cell death in various cancer lines including Jurkat and A431 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13 | Jurkat | <10 | Induces apoptosis via Bcl-2 modulation |
| Compound 14 | A431 | <15 | Caspase activation and mitochondrial pathway |
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Similar thiazole-bearing compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing promising antibacterial effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory conditions .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Dimethoxy Substituents : The presence of methoxy groups on the benzylidene moiety enhances lipophilicity and may improve cellular uptake.
- Benzofuran Core : The benzofuran structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
- Methanesulfonate Group : This group may enhance solubility in aqueous environments, facilitating better bioavailability.
Case Studies
In a recent study focusing on a series of benzofuran derivatives:
- Objective : To evaluate the anticancer potential against various cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compounds.
- Findings : Compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development.
Comparison with Similar Compounds
Key Insights :
- The methanesulfonate group in the target compound likely increases polarity compared to hydrazones, improving aqueous solubility (critical for pharmaceutical applications).
- The absence of nitro or benzoyl groups in the target compound may reduce steric hindrance, favoring interactions with biological targets .
Functional Group Analog: Methanesulfonate vs. Acetate Esters ()
The compound “methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate” () shares the same benzofuran core and 3,4-dimethoxybenzylidene substituent but replaces methanesulfonate with an acetoxy group.
Key Insights :
- The methanesulfonate group’s electron-withdrawing nature could stabilize the benzofuran ring via resonance, whereas the acetate ester provides less electronic modulation .
- Methanesulfonate derivatives are often more stable under acidic conditions compared to esters, which may hydrolyze readily .
Implications of Substituents on Physicochemical Properties
Role of Methoxy and Methyl Groups
The 3,4-dimethoxybenzylidene and 7-methyl groups contribute to:
- Lipophilicity : Enhances membrane permeability but may reduce solubility.
- Crystal Packing : Methoxy groups participate in C–H···O hydrogen bonds, as observed in related benzofuran crystals .
Methanesulfonate vs. Sulfonylurea Pesticides ()
While sulfonylurea herbicides (e.g., metsulfuron-methyl) in contain sulfonyl groups, their triazine-based structures differ significantly from the benzofuran core. The methanesulfonate group in the target compound is less likely to exhibit herbicidal activity but may serve as a leaving group in prodrug designs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
